

Early Studies on Bisphenol S and its Analogues: A Technical Guide

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Introduction

The increasing concern over the endocrine-disrupting properties of Bisphenol A (BPA) has led to its replacement in many consumer products with a variety of structural analogues.^{[1][2]} This guide provides an in-depth technical overview of the early scientific studies (primarily from the early 2000s to the mid-2010s) on Bisphenol S (BPS) and its key analogues, including Bisphenol F (BPF), Bisphenol AF (BPAF), Bisphenol Z (BPZ), Bisphenol P (BPP), Bisphenol AP (BPAP), and Tetramethyl Bisphenol F (TMBPF). The focus is on their endocrine-disrupting capabilities, other toxicological effects, and the experimental methodologies used in these initial assessments.

Bisphenol S (BPS)

Bisphenol S was one of the first major replacements for BPA. Early research quickly established that BPS is not an inert substitute and exhibits hormonal activity.

Estrogenic and Endocrine Activity of BPS

- In Vitro Studies:** Early in vitro assays consistently demonstrated the estrogenic activity of BPS.^{[3][4]} Studies using human breast cancer cell lines, such as MCF-7, showed that BPS could induce cell proliferation, an indicator of estrogenic action.^[5] Reporter gene assays in yeast and mammalian cells confirmed that BPS can activate estrogen receptors (ER α and

ER β).^{[6][7]} The estrogenic potency of BPS was generally found to be in the same order of magnitude as BPA, although some studies reported it to be slightly less potent.^{[3][8]} For instance, one study found the average estrogenic potency of BPS compared to BPA to be 0.32 ± 0.28 , with a range of 0.01–0.90.^[3] Some studies also indicated that BPS possesses antiandrogenic activity.^[4]

- **In Vivo Studies:** Early in vivo studies in animal models supported the in vitro findings. The uterotrophic assay in rats, a standard test for estrogenicity, showed that BPS could induce an increase in uterine weight, a classic estrogenic response.^{[3][9]} Studies in zebrafish revealed that BPS exposure could lead to endocrine disruptions, including altered gonad weight and changes in sex hormone levels.^{[3][9]}

Other Toxicological Effects of BPS

Early research also investigated other potential toxic effects of BPS. In vitro studies indicated that BPS could induce oxidative stress and apoptosis in dermal fibroblasts, although to a lesser extent than BPA.^[10]

Bisphenol F (BPF)

Similar to BPS, Bisphenol F was another early substitute for BPA.

Estrogenic and Endocrine Activity of BPF

- **In Vitro Studies:** A substantial body of early in vitro evidence demonstrated the estrogenic activity of BPF.^{[3][4]} Like BPS, BPF was shown to induce proliferation in MCF-7 cells and activate estrogen receptors in various reporter gene assays.^[5] Comparative studies found that the estrogenic potency of BPF is comparable to, and in some cases greater than, that of BPA.^[3] One review reported the average estrogenic potency of BPF compared to BPA as 1.07 ± 1.20 , with a range of 0.10–4.83.^[3]
- **In Vivo Studies:** Early in vivo studies corroborated the estrogenic potential of BPF. Uterotrophic assays in rats demonstrated an increase in uterine weight upon BPF exposure.^{[3][9]} Zebrafish studies also showed evidence of endocrine disruption.^[2]

Other Toxicological Effects of BPF

Early toxicological assessments of BPF indicated potential for other adverse effects. In vitro studies on dermal fibroblasts suggested that BPF could induce oxidative injury and apoptosis.
[10]

Other Bisphenol Analogues: Early Findings

Bisphenol AF (BPAF)

Early studies on BPAF consistently highlighted its potent estrogenic activity, often exceeding that of BPA.[1][11] In vitro assays, including cell proliferation and reporter gene assays, demonstrated its strong estrogenic and antiandrogenic properties.[11][12] Some studies ranked the estrogenic potency of several bisphenols, with BPAF often being the most potent.[12] The activation of estrogen receptor alpha (ER α) and downstream signaling pathways by BPAF was a focus of early mechanistic studies.[13]

Bisphenol Z (BPZ)

Early research on BPZ also pointed towards its endocrine-disrupting potential. Studies in zebrafish indicated its toxicity, with some ranking its toxicity higher than BPF and BPS.[14] In vitro studies that compared multiple bisphenol analogues found BPZ to have estrogenic activity comparable to BPA.[12]

Bisphenol P (BPP) and Bisphenol AP (BPAP)

Early investigations into BPP and BPAP were less extensive than for BPS and BPF but still raised concerns. Some in vitro comparative studies included these analogues and reported their estrogenic and anti-androgenic activities.[15] For example, one study found that BPAP had estrogenic activity, although it was less potent than BPA in their assays.[12] Another study identified that BPP could selectively inhibit ER β -mediated activity.[15]

Tetramethyl Bisphenol F (TMBPF)

TMBPF was introduced as a BPA alternative with the claim of having no estrogenic activity.[16][17] Indeed, some early industry-sponsored studies reported a lack of estrogenic effects in both in vitro and in vivo assays.[10][16] However, other independent early research began to question its safety, with some studies indicating anti-estrogenic and anti-androgenic activity in vitro.[17] Later studies, though outside the primary "early studies" window of this guide, have reported a range of toxic effects.[16][18]

Quantitative Data Summary

The following tables summarize quantitative data from early studies on the estrogenic and androgenic activity of BPS and its analogues.

Table 1: Estrogenic Potency of Bisphenol Analogues Compared to BPA from Early In Vitro Studies

Bisphenol Analogue	Assay Type	Cell Line	Relative Potency (BPA = 1)	Reference(s)
BPS	Estrogenic Activity (various)	Various	0.32 ± 0.28 (Range: 0.01 - 0.90)	[3]
BPF	Estrogenic Activity (various)	Various	1.07 ± 1.20 (Range: 0.10 - 4.83)	[3]
BPAF	ERE-Luciferase	MCF-7	~5.3	[19]
BPB	ERE-Luciferase	MCF-7	~1.3	[19]
BPZ	ERE-Luciferase	MCF-7	~1.0	[19]
BPAP	ERE-Luciferase	MCF-7	~0.4	[19]

Table 2: In Vitro Estrogenic and Anti-Androgenic Activities of Various Bisphenol Analogues

Bisphenol Analogue	Estrogenic Activity (EC50 in μM)	Anti-Androgenic Activity	Reference(s)
BPA	0.4 (ERE-Luciferase)	Yes	[12][15]
BPS	1.5 (ERE-Luciferase)	Yes	[4][12]
BPF	1.0 (ERE-Luciferase)	Yes	[3][12]
BPAF	0.08 (ERE-Luciferase)	Yes	[11][12]
BPZ	0.4 (ERE-Luciferase)	Yes	[12][15]
BPAP	1.0 (ERE-Luciferase)	Yes	[12][15]
TMBPF	No significant activity reported in early studies	Equivocal anti-androgenic activity at high doses	[16][20]

Experimental Protocols

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay is a widely used in vitro method to assess the estrogenicity of chemicals by measuring the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7. [21]

Protocol Outline:[13][22][23]

- **Cell Culture:** MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). For the assay, cells are switched to a phenol red-free medium with charcoal-dextran stripped FBS to remove endogenous estrogens.
- **Seeding:** Cells are seeded into 96-well plates at a low density (e.g., 3,000 cells/well) and allowed to attach.
- **Treatment:** The medium is replaced with fresh medium containing various concentrations of the test compound. A positive control (e.g., 17β -estradiol) and a vehicle control (e.g., DMSO) are included.

- Incubation: The cells are incubated for a period of 6 days.
- Cell Viability Measurement: After incubation, cell viability is assessed using methods such as the MTT assay or by staining with crystal violet followed by spectrophotometric measurement.
- Data Analysis: The proliferation of cells in the presence of the test compound is compared to the controls to determine the estrogenic potential.

Luciferase Reporter Gene Assay

This in vitro assay is used to quantify the ability of a chemical to activate a specific nuclear receptor, such as the estrogen receptor.[\[5\]](#)[\[24\]](#)

Protocol Outline:[\[5\]](#)[\[6\]](#)[\[25\]](#)

- Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HepG2, or a specific cell line engineered for the assay) is cultured. The cells are transiently transfected with two plasmids: one containing the gene for the estrogen receptor and another containing a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE).
- Seeding and Treatment: Transfected cells are seeded in multi-well plates and treated with various concentrations of the test compound, along with positive and negative controls.
- Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
- Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin substrate.
- Data Analysis: The luminescence signal is proportional to the activation of the estrogen receptor by the test compound.

Rat Uterotrophic Bioassay

This in vivo assay is a standard method for assessing the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rats.[\[3\]](#)[\[16\]](#)[\[19\]](#)

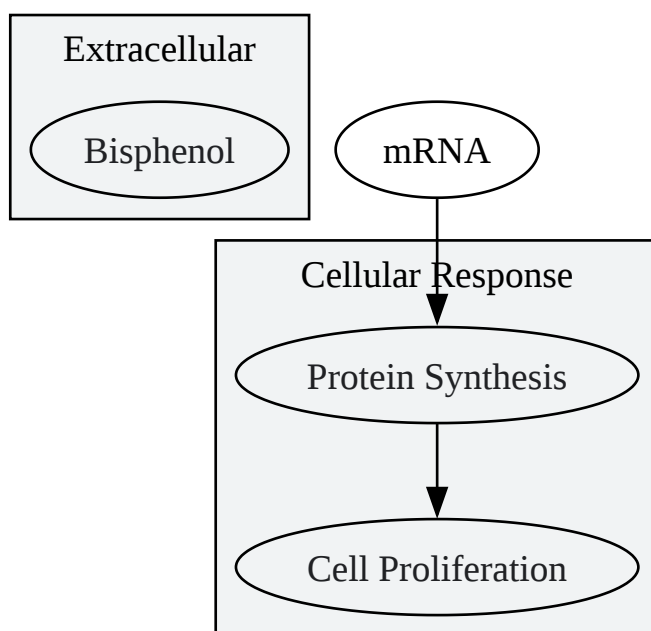
Protocol Outline (based on OECD Guideline 440):[\[3\]](#)[\[12\]](#)

- **Animal Model:** Immature female rats (e.g., Sprague-Dawley) of a specific age (e.g., 20 days old) are used.
- **Dosing:** The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection at various dose levels. A vehicle control group and a positive control group (e.g., treated with ethinyl estradiol) are included.
- **Necropsy:** On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (both wet and blotted weight).
- **Data Analysis:** The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.

Signaling Pathways

Early studies on BPS and its analogues began to elucidate the molecular mechanisms underlying their endocrine-disrupting effects. The primary mechanism identified was the interaction with nuclear estrogen receptors, ER α and ER β , leading to the activation of downstream signaling pathways.

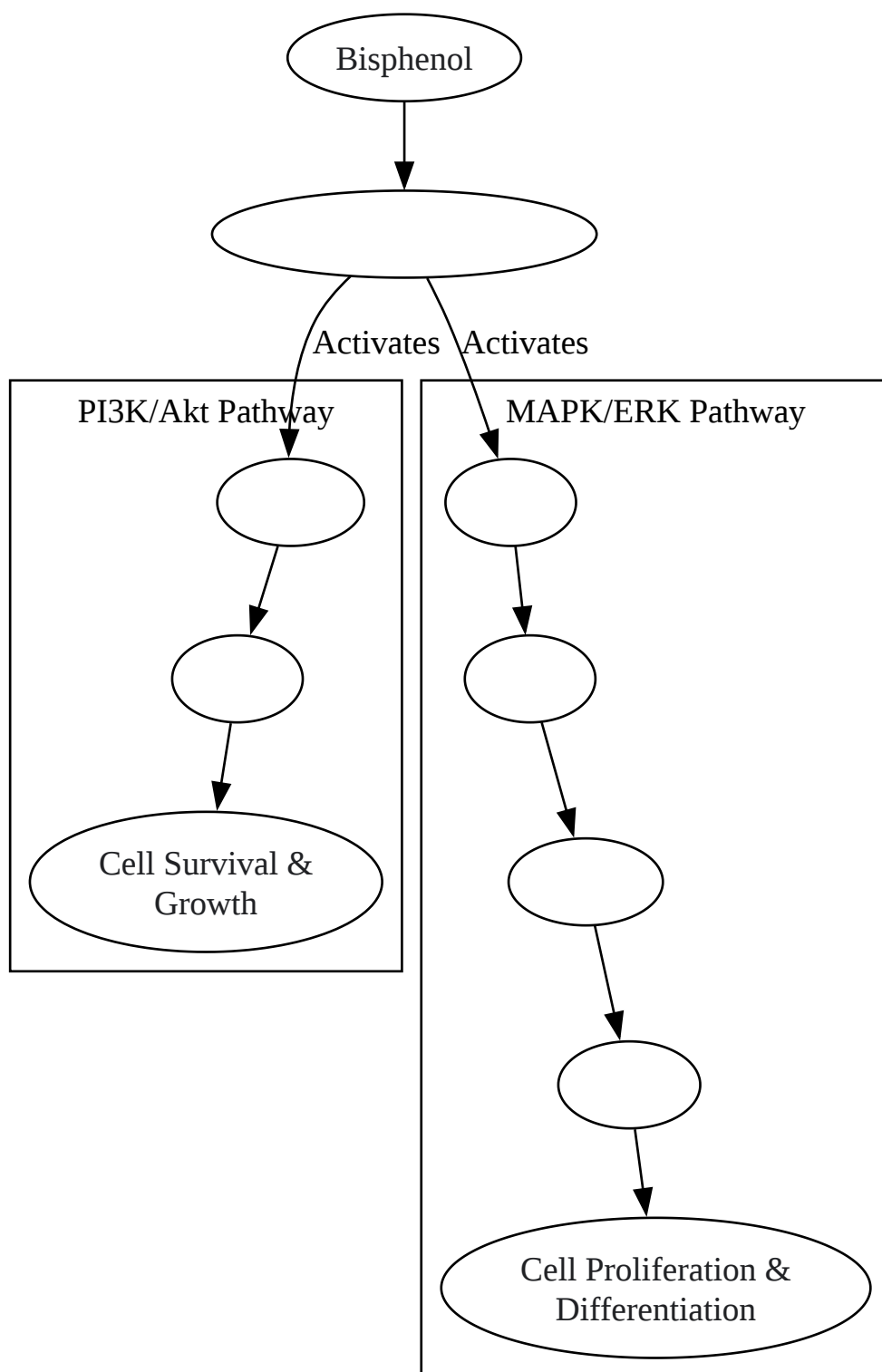
Estrogen Receptor Signaling Pathway



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Downstream Signaling Cascades

Early research also implicated the activation of other signaling pathways downstream of or in parallel to direct ER activation. These include the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.^{[26][27]}



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Conclusion

Early studies on Bisphenol S and its analogues, conducted primarily between the early 2000s and mid-2010s, provided a crucial foundation for understanding the potential health risks associated with these BPA replacements. The evidence from this period consistently demonstrated that many of these analogues are not inert and possess endocrine-disrupting properties, particularly estrogenic and anti-androgenic activities, with potencies that are often comparable to or even greater than that of BPA. This early body of work highlighted the importance of thorough toxicological evaluation of BPA alternatives and set the stage for ongoing research into their mechanisms of action and long-term health effects.

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